Lipophilicity and TPSA: 7-Cyano vs. Unsubstituted
The 7-cyano substituent elevates both the calculated partition coefficient (LogP) and the topological polar surface area (TPSA) compared to unsubstituted benzofuran-3-acetic acid, producing a distinctive physicochemical profile. While most substituents increase LogP at the expense of TPSA (or vice versa), the cyano group atypically raises both parameters simultaneously . This dual modulation is relevant for balancing membrane permeability with aqueous solubility during lead optimization.
| Evidence Dimension | Calculated LogP and TPSA |
|---|---|
| Target Compound Data | LogP: 1.93; TPSA: 74.23 Ų; H-bond acceptors: 3; H-bond donors: 1 |
| Comparator Or Baseline | Benzofuran-3-acetic acid (CAS 64175-51-5): LogP: ~1.63; TPSA: 50.44 Ų; H-bond acceptors: 2; H-bond donors: 1 |
| Quantified Difference | ΔLogP ≈ +0.30 (more lipophilic); ΔTPSA ≈ +23.79 Ų (higher polar surface area); +1 H-bond acceptor |
| Conditions | Calculated values; TPSA and LogP derived from SMILES-based computation (vendor-reported) |
Why This Matters
The simultaneous increase in both LogP and TPSA is an uncommon property combination that may allow finer tuning of ADME parameters in multi-parameter optimization, giving medicinal chemists a differentiated starting point not available with the unsubstituted scaffold.
